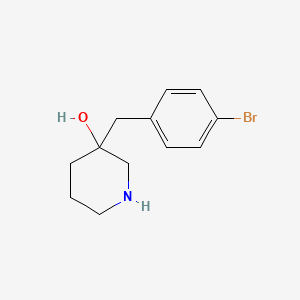

3-(4-Bromobenzyl)piperidin-3-ol

CAS No.:

Cat. No.: VC18210721

Molecular Formula: C12H16BrNO

Molecular Weight: 270.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16BrNO |

|---|---|

| Molecular Weight | 270.17 g/mol |

| IUPAC Name | 3-[(4-bromophenyl)methyl]piperidin-3-ol |

| Standard InChI | InChI=1S/C12H16BrNO/c13-11-4-2-10(3-5-11)8-12(15)6-1-7-14-9-12/h2-5,14-15H,1,6-9H2 |

| Standard InChI Key | ROKLTWGJLNEPLW-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(CNC1)(CC2=CC=C(C=C2)Br)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

3-(4-Bromobenzyl)piperidin-3-ol (C₁₂H₁₆BrNO; molecular weight 270.17 g/mol) consists of a six-membered piperidine ring with two distinct substituents:

-

A hydroxyl group (-OH) at the 3-position, introducing hydrogen-bonding capacity and polarity.

-

A 4-bromobenzyl group attached to the nitrogen atom, contributing hydrophobic and electron-deficient aromatic characteristics .

The bromine atom at the para position of the benzyl group enhances electrophilic reactivity, enabling participation in cross-coupling reactions such as Suzuki-Miyaura couplings . The piperidine ring adopts a chair conformation, with the hydroxyl group occupying an equatorial position to minimize steric strain .

Comparative Structural Analysis

Structural analogs, such as 1-(4-bromobenzyl)piperidin-4-ol (CAS 184921-07-1), differ in the placement of the hydroxyl group (4-position vs. 3-position), which influences hydrogen-bonding networks and molecular interactions . For example, the 3-hydroxy isomer may exhibit distinct hydrogen-bonding patterns with biological targets compared to its 4-hydroxy counterpart.

Synthetic Methodologies

Nucleophilic Substitution Reactions

A widely reported synthesis for related piperidine derivatives involves alkylation of piperidin-4-ol precursors with bromobenzyl halides. For instance, 1-(4-bromobenzyl)piperidin-4-ol is synthesized via refluxing piperidin-4-ol with 4-bromobenzyl bromide in acetonitrile using potassium carbonate (K₂CO₃) as a base and tetra--butylammonium iodide (TBAI) as a phase-transfer catalyst . This method achieves yields up to 98% after 24 hours . Adapting this protocol for 3-(4-bromobenzyl)piperidin-3-ol would require starting with piperidin-3-ol, though commercial availability of this precursor may necessitate additional synthetic steps.

Table 1: Representative Synthetic Routes for Piperidine Derivatives

Pharmacological and Biological Insights

Inferred Mechanisms of Action

While direct studies on 3-(4-bromobenzyl)piperidin-3-ol are scarce, structurally related piperidine derivatives exhibit diverse biological activities:

-

LSD1 Inhibition: Piperidin-4-ylmethoxy pyridine analogs act as potent lysine-specific demethylase 1 (LSD1) inhibitors, disrupting histone H3K4 demethylation and showing promise in cancer therapy .

-

GABAₐ Receptor Modulation: 5-(Piperidin-4-yl)-3-hydroxypyrazole derivatives demonstrate antagonism at GABAₐ receptors, with substituent hydrophobicity correlating with binding affinity .

The hydroxyl and bromobenzyl groups in 3-(4-bromobenzyl)piperidin-3-ol suggest potential interactions with enzymatic active sites or receptor pockets, though empirical validation is required.

Structure-Activity Relationships (SAR)

Key SAR trends from analogous compounds include:

-

Hydroxyl Position: Moving the hydroxyl group from the 4- to 3-position (as in 3-(4-bromobenzyl)piperidin-3-ol vs. 1-(4-bromobenzyl)piperidin-4-ol) may alter hydrogen-bonding interactions, impacting target selectivity .

-

Bromine Substitution: Para-bromo substitution on the benzyl group enhances electrophilicity, facilitating covalent interactions with nucleophilic residues (e.g., cysteine thiols) in biological targets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume